molecular formula C19H18O6 B562872 6,7-Dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde CAS No. 1186021-77-1

6,7-Dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde

Cat. No. B562872
M. Wt: 342.347
InChI Key: PNRPRUVCFFHMMC-LIRRHRJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde is a natural product found in Vitex negundo with data available.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Noviany et al. (2020) involved the synthesis and biological evaluation of derivatives of 6,7-dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde. The compound exhibited moderate antibacterial activity and showed cytotoxicity against melanoma cancer cells (Noviany et al., 2020).

Antiestrogenic Activity

Jones et al. (1979) synthesized a derivative of the compound, which demonstrated potent antiestrogenic activity in rats and mice. It showed a high binding affinity to estrogen receptors, exceeding that of estradiol (Jones et al., 1979).

Synthesis of Chrysenes

Gilchrist and Summersell (1988) described a method involving the coupling and electrocyclic ring closure of derivatives, contributing to the synthesis of chrysenes and other fused phenanthrenes (Gilchrist & Summersell, 1988).

Lignan Derivatives

Nie et al. (2016) isolated new lignan derivatives from Vitex negundo, which included a compound related to 6,7-dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde. These compounds contribute to understanding the chemical diversity and potential biological activities of lignans (Nie et al., 2016).

Synthesis of Oximes and Inhibitors

Zhuang and Hartmann (1998) synthesized oximes of derivatives and evaluated them as nonsteroidal inhibitors of a specific enzyme, contributing to the development of enzyme inhibitors (Zhuang & Hartmann, 1998).

Enantioselective Hydrogenation

Benincori et al. (2005) developed a process-scale stereoselective synthesis of a nature-identical compound using chiral Ru complexes. This work is significant in the field of asymmetric synthesis and chiral chemistry (Benincori et al., 2005).

Organic Photovoltaic Cell Fabrication

Lee et al. (2008) used a related molecule in the fabrication of organic photovoltaic cells, demonstrating the potential of such compounds in renewable energy technologies (Lee et al., 2008).

Synthesis of Polyaromatic Compounds

Pathak et al. (2004) described the synthesis of substituted polyaromatic compounds using a base-mediated cyclization reaction, contributing to the field of organic synthesis and materials science (Pathak et al., 2004).

properties

IUPAC Name

6,7-dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-25-18-6-10(2-3-15(18)22)19-13-7-17(24)16(23)5-11(13)4-12(8-20)14(19)9-21/h2-8,14,19,21-24H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRPRUVCFFHMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)O)C=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 75033342

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde
Reactant of Route 2
6,7-Dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde
Reactant of Route 3
6,7-Dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde
Reactant of Route 4
6,7-Dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde
Reactant of Route 5
6,7-Dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde
Reactant of Route 6
6,7-Dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde

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